1-[(3-Aminophenyl)methyl]piperidin-2-one
Overview
Description
This compound is a piperidinone derivative . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds, including “1-[(3-Aminophenyl)methyl]piperidin-2-one”, has been a significant part of organic chemistry due to their importance in drug design .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a phenyl ring through a methylene bridge . The phenyl ring carries an amino group at the para position .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Conformational Studies
Research into compounds structurally related to "1-[(3-Aminophenyl)methyl]piperidin-2-one" has led to the synthesis and conformational analysis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines. These compounds have been studied for their structural properties, including NMR spectroscopy and molecular modeling to understand their minimum-energy conformers and stereochemistry. Such studies are crucial for developing new synthetic methodologies and understanding the fundamental properties of these compounds (Csütörtöki et al., 2012).
Neuroprotective Agents
Certain derivatives, such as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds have shown promise as neuroprotective agents, capable of protecting cultured hippocampal neurons from glutamate toxicity while possessing minimal undesired adrenergic affinity. This discovery opens avenues for developing new treatments for neurodegenerative diseases (Chenard et al., 1995).
Corrosion Inhibition
The application of 3-amino alkylated indoles, which share structural similarities with the query compound, as corrosion inhibitors for mild steel in acidic solutions has been explored. These compounds have demonstrated significant efficiency in protecting steel surfaces, indicating their potential in industrial applications to prevent corrosion (Verma et al., 2016).
Antitumor Activities
Compounds with the 3-(4-aminophenyl)piperidine-2,6-dione scaffold have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, showcasing significant in vitro activity. This research provides a foundation for developing new therapeutic agents for hormone-dependent breast cancer, highlighting the importance of structural analogs of "this compound" in medicinal chemistry (Hartmann & Batzl, 1986).
Future Directions
Piperidine derivatives, including “1-[(3-Aminophenyl)methyl]piperidin-2-one”, have significant potential in drug discovery . They are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-[(3-aminophenyl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKJQQYXXKZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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